molecular formula C12H13N3O2 B13315225 Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate

Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B13315225
M. Wt: 231.25 g/mol
InChI Key: XAIFXXMHKVBLKE-UHFFFAOYSA-N
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Description

Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate: is a heterocyclic compound that features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of benzyl hydrazine with 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. For example, it can inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • 3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid
  • Benzyl 3-amino-1H-pyrazole-5-carboxylate
  • Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate

Uniqueness: Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate is unique due to the presence of the benzyl group, which enhances its lipophilicity and potential for membrane permeability. This structural feature can improve its bioavailability and efficacy as a drug candidate compared to other similar compounds .

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

benzyl 5-amino-2-methylpyrazole-3-carboxylate

InChI

InChI=1S/C12H13N3O2/c1-15-10(7-11(13)14-15)12(16)17-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H2,13,14)

InChI Key

XAIFXXMHKVBLKE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)N)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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